molecular formula C20H25NO9 B11520633 [2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate

[2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate

Cat. No.: B11520633
M. Wt: 423.4 g/mol
InChI Key: NYTKUUCESWSZKP-UHFFFAOYSA-N
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Description

[2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate: is a synthetic organic compound characterized by its complex structure, which includes multiple acetoxy groups and a methylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate typically involves multi-step organic reactions. One common method starts with the acylation of a suitable precursor, such as a pentyl derivative, followed by the introduction of acetoxy groups through esterification reactions. The methylanilino group is usually introduced via a nucleophilic substitution reaction.

    Acylation: The initial step involves the acylation of a pentyl derivative using an acyl chloride or anhydride in the presence of a base like pyridine.

    Esterification: The intermediate product is then subjected to esterification with acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetoxy groups.

    Nucleophilic Substitution: Finally, the methylanilino group is introduced through a nucleophilic substitution reaction using 4-methylaniline and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the acetoxy groups.

Scientific Research Applications

[2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate exerts its effects depends on its interaction with molecular targets. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Cellular Processes: Affecting processes such as cell division, apoptosis, or gene expression.

Comparison with Similar Compounds

[2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate: can be compared with other similar compounds, such as:

    [2,3,4-triacetyloxy-5-(4-chloroanilino)-5-oxopentyl] acetate: Similar structure but with a chloro group instead of a methyl group, which may alter its reactivity and biological activity.

    [2,3,4-triacetyloxy-5-(4-nitroanilino)-5-oxopentyl] acetate: Contains a nitro group, potentially leading to different chemical and biological properties.

    [2,3,4-triacetyloxy-5-(4-aminophenyl)-5-oxopentyl] acetate: An amino group instead of a methylanilino group, which may affect its interaction with biological targets.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H25NO9

Molecular Weight

423.4 g/mol

IUPAC Name

[2,3,4-triacetyloxy-5-(4-methylanilino)-5-oxopentyl] acetate

InChI

InChI=1S/C20H25NO9/c1-11-6-8-16(9-7-11)21-20(26)19(30-15(5)25)18(29-14(4)24)17(28-13(3)23)10-27-12(2)22/h6-9,17-19H,10H2,1-5H3,(H,21,26)

InChI Key

NYTKUUCESWSZKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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